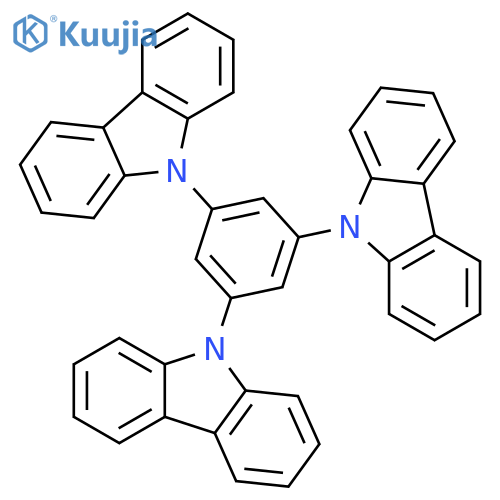Cas no 148044-07-9 (1,3,5-Tri(9H-carbazol-9-yl)benzene)

148044-07-9 structure
商品名:1,3,5-Tri(9H-carbazol-9-yl)benzene
1,3,5-Tri(9H-carbazol-9-yl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Tri(9H-carbazol-9-yl)benzene
- 1,3,5-Tri(9H-carbazol-9-yl)benzene (purified by sublimation)
- 1,3,5-Tri-(9-carbazolyl)benzene
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, subliMed grade
- 1,3,5-Tri(9-carbazolyl)benzene
- 1,3,5-Tris(9-carbazolyl)benzene
- 1,3,5-Tris(carbazol-9-yl)benzene TCB tCP
- 1,3,5-Tris(N-carbazolyl)benzene
- 9-[3,5-di(carbazol-9-yl)phenyl]carbazole
- TCP
- 1,3,5-Tris(carbazol-9-yl)benzene
- TCB
- TCP , 1,3,5-Tri(9-carbazolyl)benzene
- 9H-Carbazole, 9,9',9''-(1,3,5-benzenetriyl)tris-
- 1,3,5-Tri(9H-c
- 1,3,5-Tri(9-carbazol
- 1,3,5-Tris(carbazol-9-yl)benzene;1,3,5-Tri(9H-carbazol-9-yl)benzene
- Jsp002774
- C42H27N3
- VZ20493
- AK142137
- 044T079
- 9-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-carbazole
- 9-[3,5-bis
- DTXSID00623490
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, >98.0%(HPLC)
- AS-39310
- 148044-07-9
- 1,3,5-Tri(9H-carbazol-9-yl)benzene, (purified by sublimation)
- MFCD03844810
- 9-[3,5-bis(9H-carbazol-9-yl)phenyl]-9H-carbazole
- A847611
- T1934
- AKOS015901690
- FT-0686898
- CS-W013803
- 9,9',9''-(Benzene-1,3,5-triyl)tri(9H-carbazole)
- SCHEMBL64816
- 9,9',9''-Benzene-1,3,5-triyltris(9H-carbazole)
- 1,3,5-Tris(N-carbazolyl)benzene, 97%
- SB66624
- 9-[3,5-BIS(CARBAZOL-9-YL)PHENYL]CARBAZOLE
- DVNOWTJCOPZGQA-UHFFFAOYSA-N
- DTXCID30574244
-
- MDL: MFCD03844810
- インチ: 1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H
- InChIKey: DVNOWTJCOPZGQA-UHFFFAOYSA-N
- ほほえんだ: N1(C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12)C1C([H])=C(C([H])=C(C=1[H])N1C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12)N1C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 573.22000
- どういたいしつりょう: 573.22
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 45
- 回転可能化学結合数: 3
- 複雑さ: 837
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 11.1
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 14.8
じっけんとくせい
- 密度みつど: 1.26
- ゆうかいてん: 325-330 °C
- 屈折率: 1.735
- PSA: 14.79000
- LogP: 10.97790
1,3,5-Tri(9H-carbazol-9-yl)benzene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
1,3,5-Tri(9H-carbazol-9-yl)benzene 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3,5-Tri(9H-carbazol-9-yl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021864-100mg |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98% | 100mg |
¥214.00 | 2023-11-21 | |
| BAI LING WEI Technology Co., Ltd. | 273895-250MG |
1,3,5-Tri(9H-carbazol-9-yl)benzene, 99.5%, sublimed grade |
148044-07-9 | 99.5% | 250MG |
¥ 899 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WN740-200mg |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98.0%(LC) | 200mg |
¥794.0 | 2022-06-10 | |
| Chemenu | CM277581-1g |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021864-5g |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98% | 5g |
¥3330.00 | 2023-11-21 | |
| BAI LING WEI Technology Co., Ltd. | 273895-5G |
1,3,5-Tri(9H-carbazol-9-yl)benzene, 99.5%, sublimed grade |
148044-07-9 | 99.5% | 5G |
¥ 5691 | 2022-04-26 | |
| TRC | T897715-500mg |
1,3,5-Tri(9h-Carbazol-9-Yl)benzene |
148044-07-9 | 500mg |
$ 365.00 | 2022-06-02 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010059-5g |
1,3,5-Tri(9H-carbazol-9-yl)benzene |
148044-07-9 | 98% | 5g |
¥2492 | 2023-09-10 | |
| abcr | AB144774-1 g |
1,3,5-Tri(9H-carbazol-9-yl)benzene; . |
148044-07-9 | 1 g |
€195.90 | 2023-07-20 | ||
| abcr | AB144774-5 g |
1,3,5-Tri(9H-carbazol-9-yl)benzene; . |
148044-07-9 | 5 g |
€880.90 | 2023-07-20 |
1,3,5-Tri(9H-carbazol-9-yl)benzene サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:148044-07-9)1,3,5-Tri(9H-carbazol-9-yl)benzene
注文番号:A847611
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:15
価格 ($):268.0
atkchemica
ゴールドメンバー
(CAS:148044-07-9)1,3,5-Tri(9H-carbazol-9-yl)benzene
注文番号:CL7146
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:26
価格 ($):discuss personally
1,3,5-Tri(9H-carbazol-9-yl)benzene 関連文献
-
José C. S. Costa,Marco A. L. Lima,Adélio Mendes,Luís M. N. B. F. Santos RSC Adv. 2020 10 11766
-
Yasuhiko Shirota J. Mater. Chem. 2005 15 75
-
Annika Krusenbaum,Sven Gr?tz,Sarah Bimmermann,Stefanie Hutsch,Lars Borchardt RSC Adv. 2020 10 25509
-
Chen-Xing Zhang,Shi-Lin Mei,Xian-He Chen,Er-Tai Liu,Chang-Jiang Yao J. Mater. Chem. C 2021 9 17182
148044-07-9 (1,3,5-Tri(9H-carbazol-9-yl)benzene) 関連製品
- 473918-48-8(2-(1H-Indol-1-yl)aniline)
- 1150-62-5(9-Phenylcarbazole)
- 52708-37-9(4-(Carbazol-9-yl)aniline)
- 22034-43-1(9-(Naphthalen-1-yl)-9H-carbazole)
- 16096-33-6(1-Phenyl-1H-indole)
- 18628-07-4(3,9'-Bicarbazole)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:148044-07-9)1,3,5-Tri(9-carbazolyl)benzene

清らかである:99%
はかる:kg
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:148044-07-9)1,3,5-Tri(9-carbazolyl)benzene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ









